molecular formula C7H15NO B15324365 4-Isopropoxybut-2-en-1-amine

4-Isopropoxybut-2-en-1-amine

Cat. No.: B15324365
M. Wt: 129.20 g/mol
InChI Key: UWGISMYKSYBZQH-ONEGZZNKSA-N
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Description

4-Isopropoxybut-2-en-1-amine is an enamine derivative characterized by a but-2-en backbone with an isopropoxy group at position 4 and an amine group at position 1.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(E)-4-propan-2-yloxybut-2-en-1-amine

InChI

InChI=1S/C7H15NO/c1-7(2)9-6-4-3-5-8/h3-4,7H,5-6,8H2,1-2H3/b4-3+

InChI Key

UWGISMYKSYBZQH-ONEGZZNKSA-N

Isomeric SMILES

CC(C)OC/C=C/CN

Canonical SMILES

CC(C)OCC=CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxybut-2-en-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable haloalkane with an amine. For instance, the reaction of 4-chlorobut-2-en-1-ol with isopropylamine under basic conditions can yield 4-Isopropoxybut-2-en-1-amine. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of 4-Isopropoxybut-2-en-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxybut-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The double bond in the butenyl chain can be reduced to yield saturated amines.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

Chemistry: 4-Isopropoxybut-2-en-1-amine is used as an intermediate in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound can be explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with therapeutic applications.

Industry: The compound can be utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Isopropoxybut-2-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amine group allows it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

4-Methoxyamphetamine (1-(4-Methoxyphenyl)propan-2-amine) Backbone: A phenylpropan-2-amine (amphetamine) core, distinct from the aliphatic butenamine backbone of 4-isopropoxybut-2-en-1-amine. Substituent: A methoxy (-OCH₃) group on the phenyl ring vs. an isopropoxy (-OCH(CH₃)₂) group on the aliphatic chain.

But-2-en-1-amine Derivatives

  • Compounds like 3-isopropoxybut-2-en-1-amine differ in substituent placement, altering electronic and steric effects.
  • The isopropoxy group in 4-isopropoxybut-2-en-1-amine may enhance lipophilicity compared to smaller substituents (e.g., methoxy), influencing solubility and membrane permeability.

Physicochemical Properties

Property 4-Isopropoxybut-2-en-1-amine 4-Methoxyamphetamine
Molecular Formula C₇H₁₅NO C₁₀H₁₅NO
Molecular Weight ~129.20 g/mol ~165.23 g/mol
Substituent Isopropoxy (-OCH(CH₃)₂) Methoxy (-OCH₃)
Backbone Aliphatic but-2-en Aromatic phenylpropan-2-amine
Solubility (Predicted) Moderate in organic solvents Low in water, high in lipids

Research Findings and Key Insights

4-Methoxyamphetamine exhibits stimulant effects via monoamine receptor interactions, attributed to its phenylalkylamine scaffold . The methoxy group modulates serotonin receptor affinity.

4-Isopropoxybut-2-en-1-amine: The conjugated double bond may increase reactivity in cycloaddition or alkylation reactions. No peer-reviewed studies on its pharmacological or synthetic applications were identified, highlighting a research gap.

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